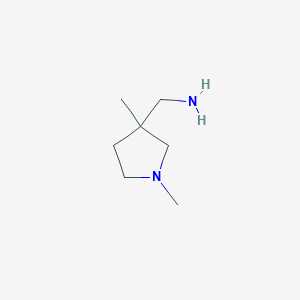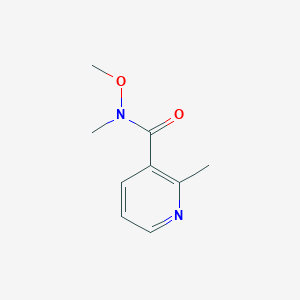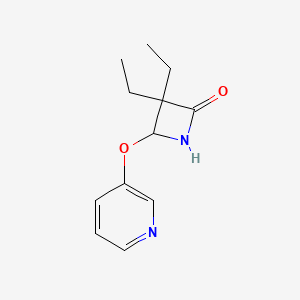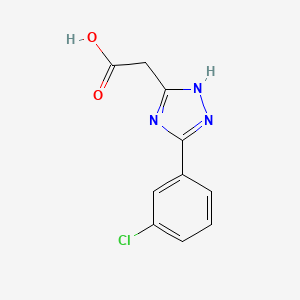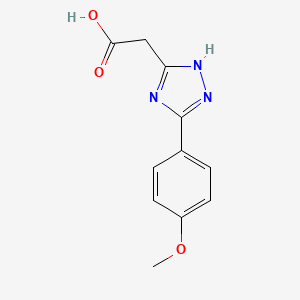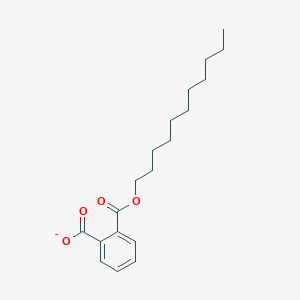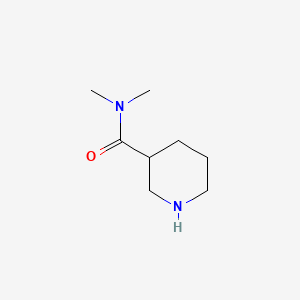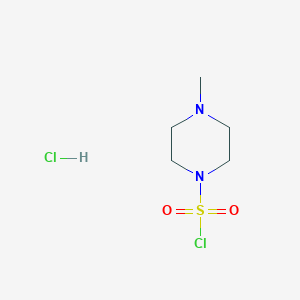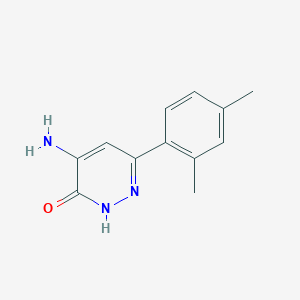![molecular formula C7H5BrN2 B1370178 2-bromo-1H-pyrrolo[2,3-c]pyridine CAS No. 885272-38-8](/img/structure/B1370178.png)
2-bromo-1H-pyrrolo[2,3-c]pyridine
Übersicht
Beschreibung
2-Bromo-1H-pyrrolo[2,3-c]pyridine is a chemical compound with the molecular weight of 197.03 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Synthesis Analysis
A new series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed and synthesized as colchicine-binding site inhibitors . The starting material 6-bromo-1H-pyrrolo[3,2-c]pyridine was used in the synthesis .Molecular Structure Analysis
The InChI code for 2-bromo-1H-pyrrolo[2,3-c]pyridine is 1S/C7H5BrN2/c8-7-3-5-1-2-9-4-6(5)10-7/h1-4,10H .Chemical Reactions Analysis
The 1H-pyrrolo[3,2-c]pyridine derivatives were found to have high inhibition on TNIK . Most of the target compounds displayed moderate to excellent antitumor activities against three cancer cell lines (HeLa, SGC-7901, and MCF-7) in vitro .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-bromo-1H-pyrrolo[2,3-c]pyridine include a molecular weight of 197.03 .Wissenschaftliche Forschungsanwendungen
Anti-Cancer Activity
“2-bromo-1H-pyrrolo[2,3-c]pyridine” has been found to exhibit anti-cancer properties. For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3, which are associated with the progression and development of several cancers .
Fibroblast Growth Factor Receptor Inhibitors
1H-pyrrolo[2,3-b]pyridine derivatives have been found to be potent inhibitors of fibroblast growth factor receptors (FGFRs) . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors, making FGFR inhibitors an attractive strategy for cancer therapy .
Antimicrobial Activity
Pyrrolopyrazine derivatives, which include “2-bromo-1H-pyrrolo[2,3-c]pyridine”, have exhibited different biological activities, such as antimicrobial . Antimicrobial compounds can be used to treat infections caused by microorganisms.
Kinase Inhibitory Activity
Compounds with pyrrolopyrazine scaffold have shown kinase inhibitory activity . Kinases are enzymes that play key roles in cell signaling, and their dysregulation is often associated with diseases, including cancer .
Antifungal Activity
Pyrrolopyrazine derivatives have also shown antifungal activity . Fungal infections are a significant health problem, and new antifungal agents are needed to combat resistant strains .
Antioxidant Activity
Pyrrolopyrazine derivatives have exhibited antioxidant activity . Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals .
Wirkmechanismus
Target of Action
2-Bromo-1H-pyrrolo[2,3-c]pyridine is a nitrogen-containing heterocyclic compound . It has been found to have high inhibition on TNIK , a kinase that plays a crucial role in various types of tumors . Therefore, TNIK can be considered as a primary target of this compound.
Mode of Action
The compound interacts with its target, TNIK, by inhibiting its activity . This inhibition disrupts the normal function of TNIK, leading to changes in the cellular processes that TNIK is involved in .
Biochemical Pathways
The inhibition of TNIK by 2-Bromo-1H-pyrrolo[2,3-c]pyridine affects the FGFR signaling pathway . This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway is associated with the progression and development of several cancers .
Pharmacokinetics
Related compounds with the 1h-pyrrolo[2,3-b]pyridine scaffold have been found to have favorable oral pharmacokinetic profiles , suggesting that 2-Bromo-1H-pyrrolo[2,3-c]pyridine might have similar properties.
Result of Action
The inhibition of TNIK by 2-Bromo-1H-pyrrolo[2,3-c]pyridine leads to changes in the cellular processes that TNIK is involved in . For example, it has been found to inhibit cell proliferation and induce apoptosis in breast cancer cells . It also significantly inhibits the migration and invasion of these cells .
Action Environment
The action of 2-Bromo-1H-pyrrolo[2,3-c]pyridine can be influenced by various environmental factors. For instance, the compound’s hydrophobic properties can affect its analgesic properties . .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromo-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-7-3-5-1-2-9-4-6(5)10-7/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMHSGZQLSJRPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=C(N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617155 | |
| Record name | 2-Bromo-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-1H-pyrrolo[2,3-c]pyridine | |
CAS RN |
885272-38-8 | |
| Record name | 2-Bromo-1H-pyrrolo[2,3-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



